molecular formula C19H30N2O5 B112362 (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester CAS No. 252940-35-5

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester

Cat. No. B112362
M. Wt: 366.5 g/mol
InChI Key: MLAPMZGXJGUYNO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester” is a type of benzyl ester . Benzyl esters are organic compounds that are commonly used as protective groups in organic synthesis . They are formed from carboxylic acids and benzyl alcohol .


Synthesis Analysis

Benzyl esters can be synthesized through various methods. One common method is the esterification of carboxylic acids with benzyl alcohol in the presence of a strong-acid catalyst . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation . An esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant is also possible .


Molecular Structure Analysis

The molecular structure of benzyl carbamate, a similar compound, is available in the NIST Chemistry WebBook . The molecular weight of benzyl carbamate is 151.1626 .


Chemical Reactions Analysis

Esters, including benzyl esters, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters are neutral compounds and are intermediate in boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

  • Decarbamoylation of Acetylcholinesterase Inhibitors : Carbamates, including structures similar to the mentioned ester, are effective acetylcholinesterase (AChE) inhibitors. Studies have shown that the rate of decarbamoylation, a process critical for the inhibition effectiveness, is influenced by the size of the alkyl substituents on the carbamoyl group. This understanding is vital for designing effective AChE inhibitors with potential therapeutic applications (Rosenberry & Cheung, 2019).

Environmental Fate and Toxicology

  • Behavior of Parabens in Aquatic Environments : Compounds related to the mentioned ester, such as parabens, are widely used as preservatives. Their ubiquity in the environment, including water bodies, raises concerns about their fate and potential endocrine-disrupting effects. Research into their environmental behavior helps in understanding the ecological impact and guiding regulations (Haman et al., 2015).

Biological Activity and Applications

  • Antioxidant and Microbial Activities of Carboxylic Acids : Natural carboxylic acids, structurally related to the specified ester, show promising antioxidant and antimicrobial activities. These properties are influenced by the structural configuration of the compounds, which can lead to applications in food preservation and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Food Science and Safety

  • Ethyl Carbamate in Foods and Beverages : The understanding of the formation and presence of ethyl carbamate, an ester related to carbamic acid benzyl esters, in fermented foods and alcoholic beverages is critical. This research area focuses on the health risks associated with ethyl carbamate, guiding food safety and regulatory standards (Weber & Sharypov, 2009).

Polymer Science

  • Xylan Derivatives for Drug Delivery : Research on the modification of xylan, a natural polymer, into ethers and esters demonstrates the potential for creating biopolymer derivatives with specific properties. These derivatives, including esters similar to the compound , can be used in drug delivery applications, showcasing the versatility of carbamate esters in material science (Petzold-Welcke et al., 2014).

Safety And Hazards

While specific safety data for “®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester” is not available, benzyl esters in general should be handled with care. They can cause skin and eye irritation, and ingestion or inhalation can be harmful .

properties

IUPAC Name

benzyl N-[(5R)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAPMZGXJGUYNO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650657
Record name Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester

CAS RN

252940-35-5
Record name Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.